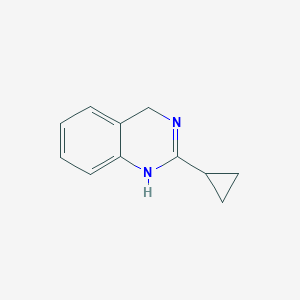![molecular formula C13H15BrO3 B1294186 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 951885-61-3](/img/structure/B1294186.png)
1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, is closely related to the structures and reactions of various bicyclic and tricyclic compounds as described in the provided papers. These compounds are characterized by their complex ring structures and the presence of bromine substituents, which play a significant role in their reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds involves the reaction of brominated precursors with various reagents. For instance, the reaction of 1-bromo-2-chloromethyl-7-methyltricyclo[4.1.0.0^2,7]heptane with methyllithium can lead to different products depending on the methyllithium reagent used, suggesting the formation of an intermediate such as 6-methyltetracyclo[4.2.0.0^1,7.0^5,7]octane . Similarly, the synthesis of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane from 4-bromophenylacetic acid chloride via an oxetan ester intermediate is another example of the complex synthetic routes employed in the creation of these molecules .
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray crystallography. For example, the structure of a 1-p-bromobenzenesulphonyloxymethyl derivative of bicyclo[2,2,2]octane was elucidated, revealing a monoclinic crystal system and a closely conforming symmetry to D3 . This detailed structural information is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
The reactivity of these brominated compounds is diverse, as seen in the ring-opening reactions of 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.0^2,4]octane, which produces various products under different conditions . The presence of bromine atoms in these structures is a key factor in their chemical behavior, as they can participate in substitution and elimination reactions, leading to a wide range of possible products.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the hydrolytic stability of 2,6,7-trioxabicyclo-[2.2.2]octanes is intermediate between other known compounds, which has implications for their synthetic applications, such as the use of the trioxabicyclo-octane group as a masked carboxy function . The bromine atoms also contribute to the physical properties, such as density and melting points, which are important for the practical handling and use of these compounds.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-12-7-15-13(16-8-12,17-9-12)6-10-3-2-4-11(14)5-10/h2-5H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWQIXCPAVGZDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12COC(OC1)(OC2)CC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650093 |
Source


|
| Record name | 1-[(3-Bromophenyl)methyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
CAS RN |
951885-61-3 |
Source


|
| Record name | 1-[(3-Bromophenyl)methyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Bromophenyl)methyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

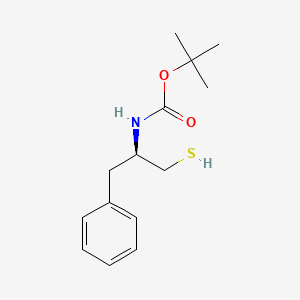
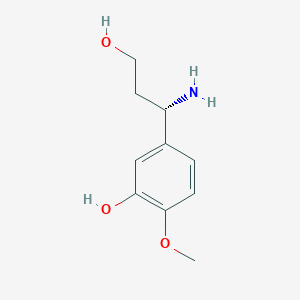
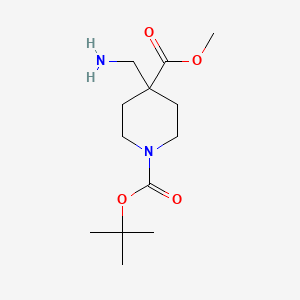
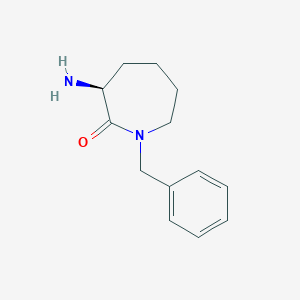
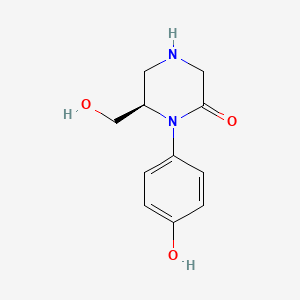
![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)

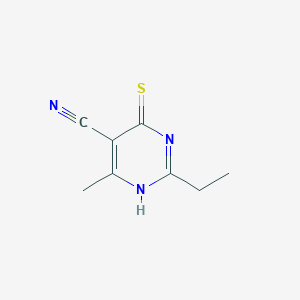
![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)
